3-[3-(Piperidin-1-yl)propyl]phenol
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Overview
Description
3-[3-(Piperidin-1-yl)propyl]phenol is an organic compound that features a phenol group attached to a piperidine ring via a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Piperidin-1-yl)propyl]phenol typically involves the reaction of 3-bromopropylphenol with piperidine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as the laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Piperidin-1-yl)propyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated phenols.
Scientific Research Applications
3-[3-(Piperidin-1-yl)propyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[3-(Piperidin-1-yl)propyl]phenol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its phenol and piperidine moieties. These interactions can modulate biological pathways and result in specific pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-(Methylthio)phenyl)-3-(3-(piperidin-1-yl)propyl)thiazolidin-4-one: This compound has a similar piperidine moiety and is studied for its neuroprotective effects.
Piperidine derivatives: These include various substituted piperidines that are widely used in medicinal chemistry.
Uniqueness
3-[3-(Piperidin-1-yl)propyl]phenol is unique due to its specific combination of a phenol group and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
91283-75-9 |
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Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
3-(3-piperidin-1-ylpropyl)phenol |
InChI |
InChI=1S/C14H21NO/c16-14-8-4-6-13(12-14)7-5-11-15-9-2-1-3-10-15/h4,6,8,12,16H,1-3,5,7,9-11H2 |
InChI Key |
ATYSOEYVXKOWBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCC2=CC(=CC=C2)O |
Origin of Product |
United States |
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